molecular formula C8H16O B1223023 1,2-Epoxyoctane CAS No. 2984-50-1

1,2-Epoxyoctane

Cat. No.: B1223023
CAS No.: 2984-50-1
M. Wt: 128.21 g/mol
InChI Key: NJWSNNWLBMSXQR-UHFFFAOYSA-N
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Description

1,2-Epoxyoctane: is an organic compound with the molecular formula C8H16O 1-octene oxide or hexyloxirane . This compound is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 167°C . It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.

Mechanism of Action

Target of Action

1,2-Epoxyoctane is a type of epoxide, a class of compounds that are widely distributed in the atmosphere and have potential health implications

Mode of Action

The mode of action of this compound involves its interaction with these biological targets. Epoxides are highly reactive due to the strain in the three-membered ring structure. They can undergo reactions such as ring-opening, leading to various changes in the target molecules

Biochemical Pathways

It’s known that epoxides play a role in the degradation pathways of hydrocarbons . These pathways involve oxidoreductases, an enzyme class catalyzing reactions for the production of high-value compounds and fine chemicals

Pharmacokinetics

It’s known that the compound has a molecular weight of 12821 , which could influence its bioavailability and distribution

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has a boiling point of 62.5-63 °C and is stored at temperatures between 2-8°C . These factors could influence the compound’s stability and reactivity. Additionally, the compound is classified as a flammable liquid , indicating that it could react with other substances in its environment.

Biochemical Analysis

Cellular Effects

The effects of 1,2-Epoxyoctane on cells and cellular processes are diverse. It has been shown to inhibit cell growth in certain bacterial strains, such as Pseudomonas oleovorans, by interfering with cellular metabolism . In mammalian cells, this compound can affect cell signaling pathways and gene expression. For example, it can induce oxidative stress by generating reactive oxygen species, which can lead to the activation of stress response pathways and changes in gene expression. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. In rodent models, high doses of this compound have been shown to cause liver and kidney damage, as well as changes in blood chemistry . The threshold for toxic effects varies depending on the species and the route of administration. Additionally, chronic exposure to sub-toxic doses of this compound can lead to cumulative effects, resulting in long-term changes in cellular function and metabolism.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes oxidation to form hydroxylated metabolites, which can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione . These conjugated metabolites are more water-soluble and can be excreted from the body more easily. The metabolic pathways of this compound also involve interactions with other enzymes, such as epoxide hydrolases, which can convert the epoxide ring to a diol, further altering its biochemical properties and effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, which can influence its localization and accumulation within specific cellular compartments . For example, this compound can bind to albumin in the bloodstream, facilitating its transport to different tissues. Once inside cells, the compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes . Additionally, this compound can be targeted to mitochondria, where it can affect mitochondrial function and energy production. The localization of this compound within cells can be influenced by post-translational modifications and targeting signals, which direct the compound to specific organelles and compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Epoxyoctane can be synthesized through the epoxidation of 1-octene. One common method involves using hydrogen peroxide as an oxidant, a polar solvent as the reaction medium, and phosphotungstic acid as a catalyst. The reaction is carried out at a temperature of 45-55°C, resulting in a high yield of this compound .

Industrial Production Methods: In industrial settings, this compound is produced through the epoxidation of 1-octene using percarboxylic acids or performic acid, buffered with an alkali salt of an aliphatic carboxylic acid. This method ensures a good yield and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1,2-Epoxyoctane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diols.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalysts such as palladium or nickel.

    Substitution: Nucleophiles such as halides or amines.

Major Products:

Scientific Research Applications

1,2-Epoxyoctane is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 1,2-Epoxyhexane
  • 1,2-Epoxybutane
  • 1,2-Epoxycycloheptane
  • 1,2-Epoxy-9-decene

Comparison: 1,2-Epoxyoctane is unique due to its longer carbon chain compared to other similar epoxides like 1,2-epoxyhexane and 1,2-epoxybutane. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in various chemical reactions .

Properties

IUPAC Name

2-hexyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSNNWLBMSXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031190
Record name Hexyloxirane
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name Octene-1,2-oxide
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CAS No.

2984-50-1, 26637-94-5
Record name 2-Hexyloxirane
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Record name Octene-1,2-oxide
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Record name Octane, epoxy-
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Record name 1,2-EPOXYOCTANE
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Record name Hexyloxirane
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Record name Hexyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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